molecular formula C5H6N2O2 B039551 5-Methoxypyridazin-3(2H)-one CAS No. 123696-01-5

5-Methoxypyridazin-3(2H)-one

Cat. No.: B039551
CAS No.: 123696-01-5
M. Wt: 126.11 g/mol
InChI Key: NRILSJUKEHQBLU-UHFFFAOYSA-N
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Description

5-Methoxypyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H6N2O2 It is a derivative of pyridazine, characterized by a methoxy group at the 5-position and a keto group at the 3-position

Safety and Hazards

The safety data sheet for 5-Methoxypyridazin-3(2H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-3-pyridazinecarboxylic acid with reagents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-methoxypyridazin-3-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the 6-position of the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 5-Methoxypyridazin-3-ol.

    Substitution: Various 6-substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxypyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and keto groups play a crucial role in binding interactions, influencing the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridazin-3-amine: Similar structure but with an amine group instead of a keto group.

    5-Methoxypyridazin-3-yl)methanol: Contains a hydroxyl group instead of a keto group.

    5-Methoxypyridazine-3-carboxylic acid: Features a carboxylic acid group at the 3-position.

Uniqueness

5-Methoxypyridazin-3(2H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRILSJUKEHQBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356228
Record name 5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123696-01-5
Record name 5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key chemical property of 2,4-dichloro-5-methoxypyridazin-3(2H)-one highlighted in this research?

A1: The research demonstrates that 2,4-dichloro-5-methoxypyridazin-3(2H)-one acts as an effective electrophilic chlorinating agent []. This means it can introduce a chlorine atom into other molecules, specifically at positions adjacent to carbonyl groups (alpha-chlorination) []. This property makes it a valuable tool for synthesizing a variety of organic compounds.

Q2: How does 2,4-dichloro-5-methoxypyridazin-3(2H)-one facilitate chlorination reactions?

A2: While the specific mechanism isn't detailed in the provided abstract, the research states that the chlorination reactions occur in the presence of either Lewis or protonic acids []. This suggests that these acids activate the 2,4-dichloro-5-methoxypyridazin-3(2H)-one, making it more reactive and facilitating the transfer of a chlorine atom to the target molecule.

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